molecular formula C11H12F3NO2 B3087936 Methyl 2-[2-(trifluoromethyl)phenyl]alaninate CAS No. 1178501-64-8

Methyl 2-[2-(trifluoromethyl)phenyl]alaninate

Cat. No.: B3087936
CAS No.: 1178501-64-8
M. Wt: 247.21
InChI Key: KUPGWMNVPSHOKW-UHFFFAOYSA-N
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Description

Methyl 2-[2-(trifluoromethyl)phenyl]alaninate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an alaninate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild and functional group-tolerant reaction conditions . The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, are likely employed to ensure efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(trifluoromethyl)phenyl]alaninate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and other substituents on the phenyl ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 2-[2-(trifluoromethyl)phenyl]alaninate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(trifluoromethyl)phenyl]alaninate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its binding affinity to biological targets. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(trifluoromethyl)phenyl: A related compound with similar structural features.

    Isoflualanam: Another compound with a trifluoromethyl group, used as an insecticide.

Uniqueness

Methyl 2-[2-(trifluoromethyl)phenyl]alaninate is unique due to its specific combination of a trifluoromethyl group and an alaninate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-amino-2-[2-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-10(15,9(16)17-2)7-5-3-4-6-8(7)11(12,13)14/h3-6H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPGWMNVPSHOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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